molecular formula C26H21Br2NO3 B12459128 1-Benzyl-3,5-bis-(3-bromo-4-hydroxybenzylidene)piperidin-4-one

1-Benzyl-3,5-bis-(3-bromo-4-hydroxybenzylidene)piperidin-4-one

Cat. No.: B12459128
M. Wt: 555.3 g/mol
InChI Key: KNMFTTWVELIVCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CARM1-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance selectivity and potency. The synthetic route typically involves:

    Formation of the Core Structure: This step involves the construction of the core scaffold through a series of condensation and cyclization reactions.

    Functional Group Modifications: Introduction of specific functional groups to improve the binding affinity and selectivity towards CARM1.

Industrial Production Methods

Industrial production of CARM1-IN-1 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-throughput synthesis techniques, optimization of reaction conditions to maximize yield, and purification processes to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

CARM1-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

CARM1-IN-1 has a wide range of scientific research applications, including:

Biological Activity

1-Benzyl-3,5-bis-(3-bromo-4-hydroxybenzylidene)piperidin-4-one, also referred to as compound 7g, has garnered attention in the field of medicinal chemistry due to its potential as a selective inhibitor of coactivator-associated arginine methyltransferase 1 (CARM1). CARM1 is implicated in various hormone-dependent tumors, including prostate and breast cancers. This article reviews the biological activity of compound 7g, focusing on its mechanism of action, efficacy against specific targets, and relevant case studies.

Compound 7g acts primarily as a selective inhibitor of CARM1. It has been shown to significantly reduce the activity of the PSA promoter in human LNCaP prostate cancer cells, indicating its potential role in regulating androgen receptor signaling pathways. The compound's selectivity is attributed to its structural features, particularly the presence of bromine and hydroxy groups that enhance binding affinity to CARM1 while minimizing interaction with other protein arginine methyltransferases (PRMTs) and histone lysine methyltransferases (HKMTs) .

In Vitro Studies

In vitro studies have demonstrated that compound 7g exhibits a dose-dependent inhibitory effect on CARM1 activity. The IC50 values for 7g and its analogues (8e and 8l) were determined to be between 8-10 μM, showcasing their potency against CARM1 while showing minimal toxicity to cell viability at these concentrations .

The following table summarizes the IC50 values for selected compounds against CARM1:

CompoundIC50 (μM)Target
7g8-10CARM1
8e8-10CARM1
8l30CARM1

Selectivity Profile

The selectivity of compound 7g was assessed against a panel of different PRMTs and HKMTs. It showed lower or no activity against these enzymes, confirming its potential as a selective therapeutic agent. This selectivity is crucial for minimizing off-target effects commonly associated with less selective inhibitors .

Study on Prostate Cancer

A significant study focused on the application of compound 7g in prostate cancer treatment revealed its ability to inhibit PSA expression effectively. In LNCaP cells treated with varying concentrations of compound 7g, a marked reduction in PSA promoter activity was observed, suggesting that targeting CARM1 could be a viable strategy for managing hormone-dependent tumors .

Comparative Analysis with Other Compounds

In comparison with other bis(bromo-4-hydroxybenzylidene) analogues, compound 7g exhibited superior selectivity and potency. For instance, compounds with fewer bromine substitutions or different functional groups did not demonstrate the same level of inhibition against CARM1, highlighting the importance of structural optimization in drug design .

Properties

Molecular Formula

C26H21Br2NO3

Molecular Weight

555.3 g/mol

IUPAC Name

1-benzyl-3,5-bis[(3-bromo-4-hydroxyphenyl)methylidene]piperidin-4-one

InChI

InChI=1S/C26H21Br2NO3/c27-22-12-18(6-8-24(22)30)10-20-15-29(14-17-4-2-1-3-5-17)16-21(26(20)32)11-19-7-9-25(31)23(28)13-19/h1-13,30-31H,14-16H2

InChI Key

KNMFTTWVELIVCC-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC(=C(C=C2)O)Br)C(=O)C(=CC3=CC(=C(C=C3)O)Br)CN1CC4=CC=CC=C4

Origin of Product

United States

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